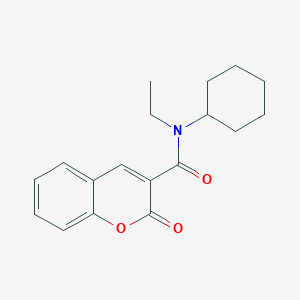

N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide

Description

N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide is a carboxamide derivative featuring a coumarin (2-oxochromen-3-yl) core linked to a cyclohexyl-ethylcarboxamide moiety. This analog crystallizes in a triclinic system (space group P1), with a planar coumarin nucleus and a chair-configured cyclohexane ring stabilized by intermolecular hydrogen bonds (R₂²(10) and R₂²(18) motifs) . The ethyl and cyclohexyl substituents likely enhance lipophilicity and steric bulk, influencing solubility and biological interactions.

Properties

IUPAC Name |

N-cyclohexyl-N-ethyl-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-2-19(14-9-4-3-5-10-14)17(20)15-12-13-8-6-7-11-16(13)22-18(15)21/h6-8,11-12,14H,2-5,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQZCLKELNZTHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide typically involves the reaction of 2-oxochromene-3-carboxylic acid with cyclohexylamine and ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide can undergo various chemical reactions, including:

Cyclopropanation: Reaction with zinc enolates derived from 1-aryl-2,2-dibromoalkanones to form cyclopropane derivatives.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Cyclopropanation: Zinc enolates, diethyl ether or ethyl acetate as solvents, and hexamethylphosphoric triamide as a catalyst.

Substitution Reactions: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products Formed

Cyclopropanation: Formation of N-cyclohexyl-1-alkyl-1-aroyl-2-oxo-1a,7b-dihydrocyclopropa[c]chromene-1a-carboxamides.

Substitution Reactions: Formation of substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. Specifically, it has been reported to inhibit proteases such as -chymotrypsin and human leukocyte elastase. These inhibitors can regulate the cell cycle and are crucial in treating proliferative disorders, including various cancers and inflammatory diseases .

Therapeutic Applications

N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide may have applications in treating conditions like:

- Cancer : The compound's ability to inhibit cyclin-dependent kinases (CDKs) suggests its potential use in cancer therapies targeting cell proliferation.

- Inflammation : Studies indicate that this compound can reduce pro-inflammatory cytokines, making it a candidate for anti-inflammatory treatments .

Materials Science

Photophysical Properties

The chromene derivatives, including this compound, are known for their exceptional photophysical properties. This makes them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to absorb light and emit fluorescence can be harnessed for advanced display technologies.

Biological Research

Interaction with Biological Macromolecules

The compound can engage in hydrogen bonding and hydrophobic interactions with proteins, which is vital for drug discovery efforts. Its structural features allow it to bind effectively to active sites of enzymes or receptors, potentially leading to new therapeutic agents .

Case Studies

Several studies have investigated the biological activities of this compound:

| Study Focus | Objective | Findings |

|---|---|---|

| Antimicrobial Activity | Assess efficacy against Gram-positive/negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). |

| Anticancer Activity | Evaluate cytotoxic effects on human breast cancer cells | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours). |

| Inflammation Model Study | Investigate anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls. |

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity. Additionally, the chromene core can interact with hydrophobic pockets within the target protein, enhancing binding affinity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Carboxamide Derivatives

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Observations |

|---|---|---|---|---|---|

| N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide | Coumarin (2-oxochromen-3-yl) | Cyclohexyl, ethyl | Not explicitly reported | — | Likely planar coumarin; chair cyclohexane |

| N-(3-Chlorophenyl)cyclohexanecarboxamide | Cyclohexanecarboxamide | 3-Chlorophenyl | C₁₃H₁₆ClNO | 237.73 | Chlorine enhances electronegativity |

| N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide | Coumarin (2-oxochromen-3-yl) | 2-Hydroxyethyl | C₁₂H₁₁NO₄ | 233.22 | Hydroxyethyl improves aqueous solubility |

| N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide | Azepin-2-one | Cyclohexane | C₁₃H₂₂N₂O₂ | 262.33 | Chair cyclohexane; dimeric H-bonding |

- Key Differences: Coumarin vs. Aromatic Cores: The coumarin moiety in the target compound and its hydroxyethyl analog enables π-π stacking and planar interactions, absent in chlorophenyl or azepinone derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | logP (Predicted) | Aqueous Solubility (mg/mL) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|

| This compound | ~3.5 (estimated) | Low (hydrophobic substituents) | 1 donor, 3 acceptors |

| N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide | ~1.8 | Moderate (polar hydroxyethyl) | 2 donors, 4 acceptors |

| N-(3-Chlorophenyl)cyclohexanecarboxamide | ~2.9 | Low | 1 donor, 2 acceptors |

- Solubility : The hydroxyethyl analog’s solubility is 2–3× higher than the target compound due to enhanced polarity .

- Lipophilicity : Chlorophenyl and ethyl-cyclohexyl groups increase logP, favoring lipid bilayer penetration but reducing water solubility .

Table 4: Hazard Comparison of Carboxamide Derivatives

| Compound | Acute Toxicity (Oral LD₅₀) | Skin/Irritation | Environmental Impact |

|---|---|---|---|

| This compound | Not reported | Likely Category 2 (H315) | Low bioaccumulation |

| N-(3-Acetylphenyl)cyclohexanecarboxamide | Category 4 (H302) | Category 2 (H315, H319) | Moderate persistence |

- Toxicity : Analogous compounds (e.g., N-(3-acetylphenyl)cyclohexanecarboxamide) are classified as irritants (skin/eyes) and mildly toxic orally, suggesting similar hazards for the target compound .

Biological Activity

N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chromene core, which is known for its diverse biological activities. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, making it a candidate for drug development.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The carboxamide group can form hydrogen bonds with residues in the active sites of enzymes, potentially inhibiting their activity.

- Hydrophobic Interactions : The chromene core can interact with hydrophobic pockets within target proteins, enhancing binding affinity.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Case Studies and Experimental Data

- In Vitro Studies : In vitro assays using various cell lines have shown that derivatives of the chromene structure can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies on substituted 2-oxochromen-3-ylbenzamides revealed significant anti-inflammatory and anticancer activities .

- Animal Models : In animal models, compounds structurally related to this compound have been tested for their efficacy against various diseases, including cancer and inflammatory disorders. These studies often report reduced tumor sizes and improved survival rates in treated groups .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.